molecular formula C15H20N4O4 B2736028 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941942-67-2

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

Cat. No.: B2736028
CAS No.: 941942-67-2
M. Wt: 320.349
InChI Key: AWCBPAJWKLRTBY-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a multifaceted organic compound known for its complex structure and versatile applications in various scientific fields. Its synthesis and behavior in chemical reactions make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide involves multi-step reactions starting from basic pyridine derivatives. Typical synthetic routes include alkylation, condensation, and amination reactions. The critical reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield.

Industrial production methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and cost-effectiveness. Methods include continuous flow reactors and advanced catalytic systems that enhance reaction rates and yields. Industrial processes also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For example, it can be oxidized to form different functional groups or reduced to yield simpler derivatives.

Common reagents and conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as alkoxides.

Major products: : The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carbonyl-containing derivatives, while reduction could result in alcohols or amines.

Scientific Research Applications

Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology and Medicine: : This compound has potential applications in drug discovery and development. Its structure suggests it could interact with biological molecules, making it a candidate for pharmaceutical research, particularly in designing inhibitors or activators of specific enzymes.

Industry: : In industry, this compound can be used in the manufacturing of specialty chemicals and materials. Its unique properties may be exploited in creating high-performance polymers or catalysts.

Mechanism of Action

The mechanism by which 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific sites on these molecules, potentially altering their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

When compared to similar compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide stands out due to its unique structural features and reactivity. Similar compounds include other pyrimidinyl derivatives, which might share some functional similarities but differ in their specific chemical and biological behaviors.

Conclusion

This compound is a fascinating compound with a wide array of applications. Its synthesis, reactivity, and potential uses in various scientific fields underscore its importance. As research continues, its role in advancing scientific knowledge and technological innovation will likely expand further.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-9-7-17-13-11(12(9)23-6-2)14(21)19(8-10(20)16-3)15(22)18(13)4/h7H,5-6,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCBPAJWKLRTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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